2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol
Brand Name: Vulcanchem
CAS No.: 29705-39-3
VCID: VC17971918
InChI: InChI=1S/C10H15N3O4/c11-9-2-1-8(7-10(9)13(16)17)12(3-5-14)4-6-15/h1-2,7,14-15H,3-6,11H2
SMILES:
Molecular Formula: C10H15N3O4
Molecular Weight: 241.24 g/mol

2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol

CAS No.: 29705-39-3

Cat. No.: VC17971918

Molecular Formula: C10H15N3O4

Molecular Weight: 241.24 g/mol

* For research use only. Not for human or veterinary use.

2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol - 29705-39-3

Specification

CAS No. 29705-39-3
Molecular Formula C10H15N3O4
Molecular Weight 241.24 g/mol
IUPAC Name 2-[4-amino-N-(2-hydroxyethyl)-3-nitroanilino]ethanol
Standard InChI InChI=1S/C10H15N3O4/c11-9-2-1-8(7-10(9)13(16)17)12(3-5-14)4-6-15/h1-2,7,14-15H,3-6,11H2
Standard InChI Key VOLCMGPDRGNUGR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure features a para-aminophenol backbone with a nitro group at the meta position relative to the amino group. Two ethanol units are bonded to the aromatic ring via imino linkages, creating a symmetrical diethanolamine configuration. This arrangement confers both polar (hydroxyl and amino groups) and nonpolar (aromatic ring) domains, influencing solubility and reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₅N₃O₄
Molecular Weight241.244 g/mol
Density1.422 g/cm³
Boiling Point499°C at 760 mmHg
Flash Point255.6°C
Vapor Pressure8.87 × 10⁻¹¹ mmHg at 25°C
Refractive Index1.674
LogP (Partition Coefficient)1.072

Spectroscopic Signatures

Fourier-transform infrared (FTIR) spectroscopy reveals N–H stretching vibrations at 3350–3250 cm⁻¹ (amino group) and C–O–H bending modes at 1260 cm⁻¹ (ethanol moieties) . Nuclear magnetic resonance (NMR) spectra show aromatic proton resonances at δ 6.8–7.2 ppm, with ethanol methylene groups appearing as triplets near δ 3.6 ppm .

Synthesis and Industrial Production

Reaction Pathways

The synthesis, as described by Forlani et al. (1998), involves a two-step process:

  • Nitro Reduction: 4-Amino-3-nitroaniline is treated with hydrogen gas over a palladium catalyst to yield 3-nitrobenzene-1,4-diamine .

  • Ethanolamine Coupling: The diamine intermediate reacts with two equivalents of ethylene oxide in aqueous ethanol, forming the bis-ethanol derivative via nucleophilic substitution . The reaction proceeds at 80°C for 12 hours, achieving yields up to 84% after recrystallization .

Scalability and Purification

Industrial-scale production employs continuous-flow reactors to enhance heat transfer and minimize byproduct formation. Crude product purification involves activated carbon treatment followed by vacuum distillation, achieving >99% purity as verified by HPLC .

Physicochemical Behavior

Solubility Profile

The compound exhibits limited water solubility (0.12 g/L at 25°C) but dissolves readily in polar aprotic solvents:

  • Dimethyl sulfoxide (DMSO): 45 g/L

  • N,N-Dimethylformamide (DMF): 38 g/L

  • Ethanol: 22 g/L

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition initiating at 220°C, with maximal mass loss (68%) occurring at 310°C due to nitro group elimination and ethanol moiety degradation .

Analytical Methodologies

Chromatographic Separation

Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) effectively separates the compound from synthetic byproducts. Mobile phase optimization includes:

  • Isocratic Elution: 65:35 v/v acetonitrile/water with 0.1% phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 254 nm

Table 2: HPLC Performance Metrics

ParameterValue
Retention Time8.2 ± 0.3 min
Theoretical Plates12,400
Tailing Factor1.05
Limit of Detection (LOD)0.02 µg/mL

Mass Spectrometric Characterization

Electrospray ionization (ESI) mass spectrometry in positive ion mode generates a predominant [M+H]⁺ ion at m/z 242.1, with fragmentation patterns confirming cleavage of the ethanol groups .

Industrial and Biomedical Applications

Hair Dye Formulations

As HC Red 13, the compound is incorporated into oxidative hair colorants at 0.5–2.0% w/w. It reacts with hydrogen peroxide to form indo dyes, providing violet-red shades with excellent wash-fastness (>20 shampoos) .

Hydrogel Engineering

In poly(ethylene glycol)-based hydrogels, the compound serves as a UV-crosslinker, enabling self-healing through dynamic imine bonds. These materials demonstrate 92% tensile strength recovery after 30 minutes at 37°C .

Environmental Fate and Ecotoxicity

Biodegradation

Aerobic degradation studies in activated sludge show 78% mineralization over 28 days, with the nitro group reduced to amine prior to ring cleavage . The hydrolytic half-life in neutral water exceeds 180 days, necessitating advanced oxidation processes for wastewater treatment .

Aquatic Toxicity

  • Daphnia magna EC₅₀ (48h): 12 mg/L

  • Rainbow trout LC₅₀ (96h): 8.5 mg/L

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